molecular formula C9H11N3O2 B13057536 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13057536
M. Wt: 193.20 g/mol
InChI Key: YYNQBVIHGUGMHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings. It has gained significant attention in medicinal chemistry due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is facilitated by the nucleophilic attack of the pyrazolic nitrogen on the carbonyl group, followed by the elimination of a water molecule . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound may involve microwave-assisted synthesis, which has been shown to improve reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like ethanol, DMF, and acetonitrile. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and reaction times to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at different positions on the pyrazolo[1,5-a]pyrimidine scaffold .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethyl-6-methoxy-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and ethyl groups contribute to its enhanced solubility and bioavailability, making it a promising candidate for further research and development .

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

3-ethyl-6-methoxy-4H-pyrazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H11N3O2/c1-3-6-4-10-12-5-7(14-2)9(13)11-8(6)12/h4-5H,3H2,1-2H3,(H,11,13)

InChI Key

YYNQBVIHGUGMHS-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2NC(=O)C(=CN2N=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.